Trimethoxy(thiophen-2-yl)silane
CAS No.:
Cat. No.: VC13794504
Molecular Formula: C7H12O3SSi
Molecular Weight: 204.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H12O3SSi |
|---|---|
| Molecular Weight | 204.32 g/mol |
| IUPAC Name | trimethoxy(thiophen-2-yl)silane |
| Standard InChI | InChI=1S/C7H12O3SSi/c1-8-12(9-2,10-3)7-5-4-6-11-7/h4-6H,1-3H3 |
| Standard InChI Key | YNSWQNGOEHAVGV-UHFFFAOYSA-N |
| SMILES | CO[Si](C1=CC=CS1)(OC)OC |
| Canonical SMILES | CO[Si](C1=CC=CS1)(OC)OC |
Introduction
Structural and Molecular Characteristics
Trimethoxy(thiophen-2-yl)silane belongs to the organosilicon family, featuring a thiophene heterocycle linked to a silicon center. The molecular formula C₇H₁₂O₃SSi corresponds to a molar mass of 204.32 g/mol. Key structural attributes include:
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Thiophene Moiety: A five-membered aromatic ring with a sulfur atom, contributing π-conjugation and electronic delocalization.
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Silicon Coordination: The silicon atom adopts a tetrahedral geometry, bonded to three methoxy (-OCH₃) groups and the thiophene ring.
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Electron Distribution: The electron-rich thiophene enhances nucleophilic reactivity at the silicon center, facilitating hydrolysis and substitution reactions.
The canonical SMILES representation (COSi(OC)OC) and InChIKey (YNSWQNGOEHAVGV-UHFFFAOYSA-N) provide unambiguous identifiers for computational and experimental studies.
Chemical Reactivity and Reaction Mechanisms
The compound’s reactivity is governed by its dual functional groups:
Hydrolysis
Methoxy groups undergo hydrolysis in aqueous media, forming silanols (Si-OH) that condense into siloxane networks (Si-O-Si). Acidic or basic conditions accelerate this process, as shown in Equation 1:
Resulting siloxanes exhibit thermal stability, making them suitable for coatings and adhesives.
Substitution Reactions
Nucleophilic displacement of methoxy groups occurs with halides, amines, or organometallic reagents. For example, reaction with Grignard reagents (RMgX) yields alkyl/aryl-substituted silanes:
Polymerization
Coordination catalysts (e.g., Pt) initiate polycondensation, forming organosilicon polymers with tunable mechanical properties.
| Compound | Target | IC₅₀ (μM) | Selectivity Index |
|---|---|---|---|
| 3s | PI3Kγ | 0.066 | 645 |
| 2c | mPGES-1 | <10 | Not reported |
Antimicrobial Properties
Thiophene-silane hybrids may disrupt microbial membranes or enzymatic processes. In one study, analogs showed lethal concentrations (LC₅₀) exceeding 800 μg/mL against shrimp larvae, indicating low acute toxicity .
Table 2: Toxicity Profile of Selected Derivatives
| Compound | LC₅₀ (μg/mL) | Toxicity Classification |
|---|---|---|
| 3a | 972.31 | Non-toxic |
| 6c | 138.32 | Very toxic |
| 8 | 44.80 | Very toxic |
Applications in Materials Science and Industry
Surface Functionalization
The silane’s ability to form covalent bonds with oxides (e.g., SiO₂, TiO₂) makes it ideal for modifying nanoparticles, sensors, and chromatographic stationary phases.
Polymer Composites
Incorporating the thiophene-silane moiety into polymers enhances conductivity and thermal resistance, benefiting electronics and aerospace materials.
Drug Delivery Systems
Siloxane networks derived from hydrolysis enable controlled release of therapeutics, though biocompatibility studies are pending.
Comparative Analysis with Analogous Compounds
Trimethoxyphenylsilane: Replacing thiophene with phenyl reduces electronic conjugation, limiting applications in optoelectronics.
Trimethoxyvinylsilane: The vinyl group enables radical polymerization but lacks aromatic stabilization.
Trimethoxy(thiophen-2-yl)silane: Uniquely combines silicon’s versatility with thiophene’s electronic properties, favoring advanced material design.
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